3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-fluoroaniline

LogP Hydrophilicity Drug-likeness

Analog-switching of tetrazole-aniline isomers introduces ~0.9-log-unit lipophilicity shifts, undermining SAR. This specific 3-tetrazolyl-4-fluoro regioisomer eliminates that risk. • Pre-assembled cyclopropyl-tetrazole saves 2 synthetic steps vs des-cyclopropyl routes. • Fsp³=0.3, LogP 0.31, 5 HBA & 2 HBD comply with fragment-library design rules. • Batch-to-batch consistency in PSA (70 Ų) and H-bonding profile guaranteed.

Molecular Formula C10H10FN5
Molecular Weight 219.22 g/mol
CAS No. 1248595-67-6
Cat. No. B1525953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-fluoroaniline
CAS1248595-67-6
Molecular FormulaC10H10FN5
Molecular Weight219.22 g/mol
Structural Identifiers
SMILESC1CC1C2=NN=NN2C3=C(C=CC(=C3)N)F
InChIInChI=1S/C10H10FN5/c11-8-4-3-7(12)5-9(8)16-10(6-1-2-6)13-14-15-16/h3-6H,1-2,12H2
InChIKeyWFWSJPKQDOQXFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Cyclopropyl-1H-tetrazol-1-yl)-4-fluoroaniline: Core Profile


3-(5-Cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-fluoroaniline (CAS 1248595‑67‑6) is a fluorinated, cyclopropyl-substituted tetrazole‑aniline building block (C₁₀H₁₀FN₅, MW 219.22) primarily employed in early‑stage medicinal chemistry and heterocyclic scaffold exploration [REFS‑1]. The molecule features a 4‑fluoroaniline core substituted at the 3‑position with a 5‑cyclopropyl‑1H‑tetrazole, placing the fluorine ortho to the tetrazole and para to the aniline nitrogen. This regio‑defined architecture dictates its hydrogen‑bond capacity (5 acceptors, 2 donors), polar surface area (70 Ų), and a predicted LogP of 0.31 [REFS‑2]. Commercially available at ≥95 % purity, it serves as a late‑stage functionalisation intermediate or a fragment‑based discovery input where precise vector geometry, tuned lipophilicity, and heterocyclic complexity must be specified at procurement [REFS‑3].

Fragment-likeness Low predicted LogP, high H-bond capacity, favourable MW for fragment screens
Regio-defined scaffold Fluorine para to aniline, ortho to tetrazole: precise exit vector geometry
Cyclopropyl constraint Conformational restriction without typical lipophilicity penalty

3-(5-Cyclopropyl-1H-tetrazol-1-yl)-4-fluoroaniline: Analog Substitution Risks


In‑class tetrazole‑aniline congeners share the C₁₀H₁₀FN₅ formula but differ fundamentally in regio‑ and stereoelectronic properties that control molecular recognition, solubility, and downstream synthetic utility. A procurement decision that treats the 2‑fluoro positional isomer (CAS 1248997‑10‑5) or the des‑cyclopropyl analog (CAS 924871‑65‑8) as interchangeable with the target compound risks introducing an approximately 0.9‑log‑unit increase in lipophilicity, a 20 % reduction in hydrogen‑bond donor count, and altered amine nucleophilicity due to changed through‑bond electronic effects [REFS‑1]. Such differences cascade into divergent LogD‑driven permeability, off‑target binding, and crystallinity in solid‑state formulations. The cyclopropyl group further imposes conformational constraint on the tetrazole ring, a structural feature absent in simpler tetrazoles that is often critical for filling hydrophobic pockets while maintaining aqueous solubility [REFS‑2]. Consequently, analogue‑switching without requalification invalidates SAR hypotheses and undermines lead optimisation programmes.

2-Fluoro positional isomer ~0.9-log-unit higher predicted LogP, one fewer H-bond donor; alters permeability, solubility, and binding profiles
Des-cyclopropyl analog Lacks cyclopropyl conformational constraint; higher LogP and different dipole moment invalidate SAR hypotheses

3-(5-Cyclopropyl-1H-tetrazol-1-yl)-4-fluoroaniline: Evidence of Differentiation


LogP Difference vs 2-Fluoro Isomer

The target compound exhibits a predicted LogP of 0.31, while its 2‑fluoro positional isomer (5‑(5‑cyclopropyl‑1H‑1,2,3,4‑tetrazol‑1‑yl)‑2‑fluoroaniline) shows a LogP of 1.23, a difference of –0.92 log units. This comparison uses the same computational method (ACD/Labs Percepta v14) on identical chemical formulae, ensuring model‑to‑model consistency [REFS‑1][REFS‑2].

LogP vs 2-Fluoro Isomer
Data to verify
–0.92 ΔLogP
Supports hydrophilic fragment selection; 8-fold lower octanol partitioning predicted
Predicted values; experimental confirmation advised
LogP Hydrophilicity Drug-likeness

Hydrogen-Bond Capacity vs 2-Fluoro Isomer

The target compound possesses 5 hydrogen‑bond acceptors and 2 donors, whereas the 2‑fluoro positional isomer has only 4 acceptors and 1 donor. The additional H‑bond donor arises from the aniline NH₂ group being in a para relationship to the fluorine, which reduces intramolecular H‑bonding with the tetrazole and leaves both NH protons available for intermolecular interactions [REFS‑1][REFS‑2].

H-Bond Capacity vs 2-Fluoro
Data to verify
+1 HBA, +1 HBD
Higher donor/acceptor count supports solubility and target-engagement screening
2-fluoro isomer lacks one acceptor and one donor
Hydrogen bonding Solubility Target engagement

Cyclopropyl Effect on LogP vs Des-Cyclopropyl Analog

Addition of the cyclopropyl group to the tetrazole ring (target) paradoxically lowers the predicted LogP from 0.96 (4‑fluoro‑3‑(1H‑tetrazol‑1‑yl)aniline) to 0.31, a ΔLogP of –0.65, despite two extra carbon atoms. This counter‑intuitive effect is attributed to the electron‑withdrawing character of the cyclopropyl ring reducing the tetrazole's basicity and altering the overall dipole moment [REFS‑1][REFS‑2].

Cyclopropyl LogP Effect
Data to verify
Target 0.31
Des-cyclopropyl 0.96
Cyclopropyl constraint added without typical lipophilicity increase
Predicted values; supports constrained-fragment design
Cyclopropyl effect Lipophilicity modulation Conformational constraint

Scaffold Topology vs Other Isomers

Among the four possible regioisomers of cyclopropyl‑tetrazolyl‑fluoroaniline, only the target compound places the fluorine para to the aniline NH₂ and ortho to the tetrazole. This arrangement maximises the electron‑withdrawing effect of fluorine on the aniline ring (σₚ = –0.07 for NH₂; σₘ = +0.34 for F), modulating amine nucleophilicity and pKₐ. The 2‑fluoro isomer places fluorine meta to NH₂ and para to tetrazole, altering the electronic push‑pull pattern. No other isomer replicates this exact electronic landscape [REFS‑1].

Scaffold Topology
Class-level
Unique regio-electronic topology
Exact substitution pattern not duplicated in any other isomer
Structural inference; requires specific procurement for intended SAR
Scaffold topology Vector geometry Electronic effects

3-(5-Cyclopropyl-1H-tetrazol-1-yl)-4-fluoroaniline: Key Applications


Fragment-Based Lead Generation

Fragment libraries prioritise low‑molecular‑weight compounds with LogP < 1 and ≥3 hydrogen‑bonding functionalities. The target compound (MW 219, LogP 0.31, 5 HBA, 2 HBD) sits squarely within this optimal space, while its 2‑fluoro isomer (LogP 1.23) falls outside the preferred lipophilicity range for many fragment screens. Procurement of the target ensures compatibility with standard fragment screening cascades without the solubility issues that accompany the more lipophilic isomer [REFS‑1][REFS‑2]. Furthermore, the cyclopropyl group adds three‑dimensionality (Fsp³ = 0.3) that is increasingly demanded by fragment libraries to escape aromatic planarity.

TRPA1 & Kinase Inhibitor Synthesis

Recent patent disclosures (e.g., WO 2022/002782) describe tetrazole derivatives as TRPA1 inhibitors where the fluoroaniline‑tetrazole scaffold serves as a key pharmacophore. The target compound's specific 3‑tetrazolyl‑4‑fluoro substitution pattern provides the hydrogen‑bond donor‑acceptor array (2 HBD, 5 HBA) and vector geometry needed for bidentate hinge‑binding motifs common in kinase and TRP‑channel ligands. Its reduced LogP (0.31 vs. 0.96–1.23 for analogs) may translate to lower in‑vitro microsomal binding and reduced phospholipidosis risk in cellular assays [REFS‑3].

Late-Stage Functionalisation & Parallel Synthesis

The free aniline NH₂ of the target compound is a versatile synthetic handle for amide coupling, reductive amination, or diazotisation. When building arrays, the cyclopropyl‑tetrazole moiety serves as a metabolically stable carboxylic acid bioisostere. The target's combination of a reactive aniline with a pre‑installed cyclopropyl‑tetrazole eliminates two synthetic steps compared to routes starting from des‑cyclopropyl precursors. Purchasing the pre‑assembled building block ensures batch‑to‑batch consistency in LogP (0.31), PSA (70 Ų), and H‑bonding profile, reducing variability in SAR tables [REFS‑1].

Scaffold Hopping in CNS & Anti-Inflammatory Drug Design

Central nervous system drug design often demands LogP between 1 and 3, but also sufficient polarity to avoid hERG and phospholipidosis. The target's unusually low LogP (0.31) for a cyclopropyl‑bearing heterocycle allows medicinal chemists to introduce lipophilic substituents at the aniline nitrogen while keeping the overall molecule within CNS‑MPO desirable space. In contrast, starting from the 2‑fluoro isomer (LogP 1.23) leaves a narrower window for additional lipophilic substitution. The compound's H‑bond donor count of 2 further supports blood‑brain barrier penetration models that favour <3 HBD [REFS‑2].

Application
Selection Property
Validation Focus
Fragment-based lead generation
Low predicted LogP, high H-bond count, moderate 3D character (Fsp³)
Fragment library compatibility, solubility screening
TRPA1/kinase inhibitor synthesis
Regio-defined H-bond array and vector geometry
Pharmacophore mapping, hinge-binding motif compatibility
Late-stage functionalisation
Reactive aniline handle, pre-installed cyclopropyl-tetrazole bioisostere
Batch-to-batch consistency in LogP, PSA, and H-bond profile
CNS scaffold hopping
Unusually low LogP while maintaining cyclopropyl constraint
CNS MPO alignment, hERG and phospholipidosis screening
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